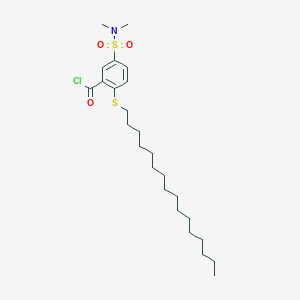
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is a complex organic compound characterized by the presence of a benzoyl chloride group, a dimethylsulfamoyl group, and a hexadecylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride typically involves multiple steps, starting with the preparation of the benzoyl chloride precursor. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the hexadecylthio group is introduced via thiolation reactions. The final step involves the chlorination of the benzoyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the benzoyl chloride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The hexadecylthio group may facilitate membrane penetration, enhancing the compound’s bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride derivatives: Compounds with similar benzoyl chloride groups but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.
Thioether derivatives: Compounds with thioether groups but different aromatic or aliphatic substituents.
Uniqueness
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexadecylthio group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
198276-06-1 |
|---|---|
Formule moléculaire |
C25H42ClNO3S2 |
Poids moléculaire |
504.2 g/mol |
Nom IUPAC |
5-(dimethylsulfamoyl)-2-hexadecylsulfanylbenzoyl chloride |
InChI |
InChI=1S/C25H42ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(21-23(24)25(26)28)32(29,30)27(2)3/h18-19,21H,4-17,20H2,1-3H3 |
Clé InChI |
XGVWBOAUHJRAOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


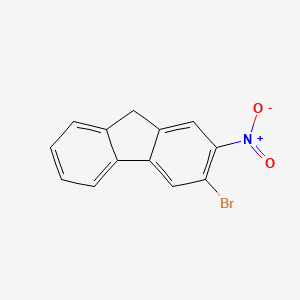

![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)

![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
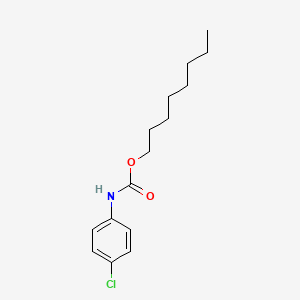
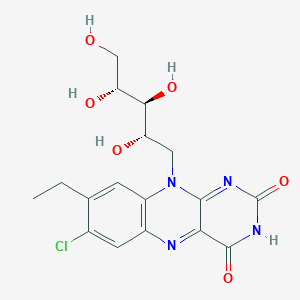
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)


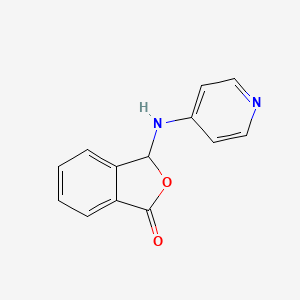


![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
